4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid
Overview
Description
4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid is a complex organic compound featuring a sulfonamide group attached to an indole ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The dimethylamino sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides like dansyl chloride.
Attachment of the Butanoic Acid Moiety: The final step involves coupling the indole derivative with a butanoic acid derivative, typically through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its ability to interact with biological molecules. It can be used in the design of enzyme inhibitors or as a fluorescent probe for studying protein interactions.
Medicine
Medicinally, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications of the indole ring can lead to compounds with anti-inflammatory or anticancer activities.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its fluorescent properties make it useful in various imaging and diagnostic applications.
Mechanism of Action
The mechanism by which 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The indole ring can interact with various molecular targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: A simpler sulfonamide derivative used primarily as a fluorescent labeling reagent.
Indole-3-Acetic Acid: A naturally occurring indole derivative with plant growth-regulating properties.
Sulfanilamide: A basic sulfonamide antibiotic.
Uniqueness
4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid is unique due to the combination of its indole and sulfonamide functionalities, which confer both biological activity and chemical versatility. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[5-(dimethylsulfamoyl)-2,3-dihydroindol-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-15(2)22(20,21)11-3-4-12-10(9-11)7-8-16(12)13(17)5-6-14(18)19/h3-4,9H,5-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNHIJYUHUMZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375561 | |
Record name | 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393795-65-8 | |
Record name | 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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